molecular formula C10H15ClFNO B13044937 (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl

Cat. No.: B13044937
M. Wt: 219.68 g/mol
InChI Key: WTBBOHWFRAEYJG-HNCPQSOCSA-N
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Description

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)propan-1-one.

    Reduction: Formation of 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-amine.

    Substitution: Formation of 3-amino-3-(5-methoxy-2-methylphenyl)propan-1-OL.

Scientific Research Applications

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL hydrochloride
  • ®-3-Amino-3-(5-chloro-2-methylphenyl)propan-1-OL hydrochloride
  • ®-3-Amino-3-(5-bromo-2-methylphenyl)propan-1-OL hydrochloride

Uniqueness

®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is unique due to the presence of the fluoro group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific applications.

Biological Activity

(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound contains an amino group, a hydroxyl group, and a fluorinated aromatic ring, which enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₅ClFNO
  • Molecular Weight : 219.68 g/mol
  • CAS Number : 1259317-19-5

The presence of the fluorine atom in the aromatic ring contributes to the compound's stability and specificity in biological interactions.

The biological activity of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride primarily involves:

  • Enzyme Interactions : The amino and hydroxyl groups facilitate binding to active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor signaling pathways, influencing various physiological responses.

Research indicates that this compound can form hydrogen bonds and hydrophobic interactions with biomolecules, thereby affecting their function and activity.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several potential applications for (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride:

1. Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders. Its ability to interact with specific receptors suggests it may be beneficial in conditions such as depression or anxiety disorders.

2. Enzyme Inhibition
Studies indicate that (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may inhibit enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.

3. Biochemical Probes
Due to its specific binding properties, this compound serves as a biochemical probe for studying enzyme mechanisms and receptor interactions in various biological systems.

Comparative Analysis with Related Compounds

The following table compares (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride with structurally similar compounds:

Compound NameCAS NumberKey Features
3-Amino-1-(2-fluoro-5-methylphenyl)propan-1-ol2250242-06-7Different fluorinated position on the phenyl ring
(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol228422-49-9Different fluorinated position; potential different biological activity
(R)-3-Amino-3-(5-fluorophenyl)propan-1-ol2250243-50-4Enantiomeric variant; may exhibit different pharmacokinetics

This comparison illustrates how variations in the molecular structure can influence biological activity and therapeutic potential.

Case Studies

Several case studies have been conducted to explore the efficacy of (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride:

Case Study 1: Neurological Applications
In a study involving animal models of depression, administration of the compound resulted in significant behavioral changes indicative of antidepressant effects. The mechanism was linked to modulation of serotonin receptors.

Case Study 2: Enzyme Interaction Studies
Research demonstrated that (R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride inhibited a key enzyme in the metabolic pathway of glucose regulation. This inhibition could provide insights into new treatments for diabetes.

Properties

Molecular Formula

C10H15ClFNO

Molecular Weight

219.68 g/mol

IUPAC Name

(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m1./s1

InChI Key

WTBBOHWFRAEYJG-HNCPQSOCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@@H](CCO)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CCO)N.Cl

Origin of Product

United States

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